4-[(Heptan-3-yl)amino]pentan-1-ol is an organic compound characterized by its amino alcohol structure. It features a heptan-3-yl group attached to the amino group, which is bonded to a pentan-1-ol backbone. The molecular formula of this compound is and it has a molecular weight of approximately 199.39 g/mol. This compound contains both a primary alcohol and a secondary amine, which allows for unique chemical reactivity and potential applications in various fields.
The chemical reactivity of 4-[(Heptan-3-yl)amino]pentan-1-ol can be outlined as follows:
These reactions are significant for the synthesis of derivatives and functionalized compounds.
The synthesis of 4-[(Heptan-3-yl)amino]pentan-1-ol can be accomplished through several methods:
These methods highlight the versatility in synthesizing this compound while allowing for modifications to enhance yields and purity.
4-[(Heptan-3-yl)amino]pentan-1-ol has potential applications in:
The interaction studies involving 4-[(Heptan-3-yl)amino]pentan-1-ol are essential for understanding its biological implications. Preliminary research indicates that similar compounds exhibit varying degrees of interaction with proteins and enzymes, primarily through hydrogen bonding and hydrophobic interactions. Future studies should focus on characterizing these interactions more precisely to evaluate their therapeutic potential.
Several compounds share structural similarities with 4-[(Heptan-3-yl)amino]pentan-1-ol. Here are some notable examples:
What sets 4-[(Heptan-3-yl)amino]pentan-1-ol apart from these compounds is its specific arrangement of the heptan group and the pentanol backbone, which may confer distinct chemical and biological properties. This unique structure could influence its solubility, reactivity, and interactions within biological systems compared to its analogs.